molecular formula C20H23NO2 B1359593 2,5-Dimethyl-3'-morpholinomethyl benzophenone CAS No. 898765-59-8

2,5-Dimethyl-3'-morpholinomethyl benzophenone

Cat. No. B1359593
M. Wt: 309.4 g/mol
InChI Key: BRGSKPQCMNKILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-3'-morpholinomethyl benzophenone (DMBP) is a chemical compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in most organic solvents, including chloroform and methanol. DMBP is also known as 2,5-dimethyl-3'-morpholinomethyl benzophenone, and its molecular formula is C14H19NO2. It is a member of the benzophenone family, which is a group of compounds that are widely used in organic synthesis.

Scientific Research Applications

1. Chemical Synthesis and Structure Analysis

2,5-Dimethyl-3'-morpholinomethyl benzophenone is involved in chemical reactions leading to structurally distinct compounds. For example, it reacts with secondary amines to yield compounds like 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen. These reactions have been analyzed using X-ray crystallography to understand molecular structures and bonding (Mugnoli et al., 1980).

2. Photochemical Properties and Applications

Benzophenone derivatives, including 2,5-Dimethyl-3'-morpholinomethyl benzophenone, are known for their unique photochemical properties. They are utilized in various fields such as biological chemistry, bioorganic chemistry, and material science. Their ability to form covalent bonds under light exposure is exploited in applications like binding site mapping, proteome profiling, and surface grafting (Dormán et al., 2016).

3. Anticancer Drug Synthesis

Benzophenone derivatives, including those similar to 2,5-Dimethyl-3'-morpholinomethyl benzophenone, have been investigated for their potential in anticancer drug development. Some of these compounds have shown significant cytotoxic activity against cancer cells and are being explored for their efficacy as antitumor agents (Kumazawa et al., 1997).

properties

IUPAC Name

(2,5-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-6-7-16(2)19(12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGSKPQCMNKILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643088
Record name (2,5-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3'-morpholinomethyl benzophenone

CAS RN

898765-59-8
Record name Methanone, (2,5-dimethylphenyl)[3-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.